molecular formula C21H20N6O2 B12428129 OT antagonist 3

OT antagonist 3

Cat. No.: B12428129
M. Wt: 388.4 g/mol
InChI Key: CYLJCMVSRQKHMP-UHFFFAOYSA-N
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Description

OT antagonist 3 is a compound that functions as an oxytocin receptor antagonist. Oxytocin is a neurohypophyseal hormone that plays a crucial role in various physiological processes, including labor induction, lactation, and social bonding. This compound is used to inhibit the effects of oxytocin by blocking its receptor, making it a valuable tool in both research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

OT antagonist 3 is a substituted triazole derivative. The synthesis of this compound involves the formation of a triazole ring through a cycloaddition reaction. The reaction typically requires a copper(I) catalyst and is carried out under mild conditions. The starting materials include an alkyne and an azide, which undergo a 1,3-dipolar cycloaddition to form the triazole ring .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

OT antagonist 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various triazole derivatives with modified functional groups. These derivatives can exhibit different biological activities and pharmacological properties .

Scientific Research Applications

OT antagonist 3 has a wide range of scientific research applications:

Mechanism of Action

OT antagonist 3 exerts its effects by binding to the oxytocin receptor, thereby preventing oxytocin from activating the receptor. This inhibition blocks the downstream signaling pathways that are normally triggered by oxytocin. The molecular targets include the oxytocin receptor, which is a G protein-coupled receptor. The pathways involved in the mechanism of action include the phosphatidylinositol and diacylglycerol hydrolysis pathway, leading to the inhibition of intracellular calcium release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of OT Antagonist 3

This compound is unique due to its specific structure, which allows it to selectively bind to the oxytocin receptor with high affinity. This selectivity makes it a valuable tool for studying the oxytocin signaling pathway and for developing targeted therapies. Unlike some other oxytocin receptor antagonists, this compound has shown promising results in preclinical studies, highlighting its potential for therapeutic applications .

Properties

Molecular Formula

C21H20N6O2

Molecular Weight

388.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-5-[4-(6-methoxypyridin-3-yl)-5-methyl-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C21H20N6O2/c1-13-6-5-7-18(14(13)2)29-20-12-22-17(11-24-20)21-26-25-15(3)27(21)16-8-9-19(28-4)23-10-16/h5-12H,1-4H3

InChI Key

CYLJCMVSRQKHMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC=C(N=C2)C3=NN=C(N3C4=CN=C(C=C4)OC)C)C

Origin of Product

United States

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